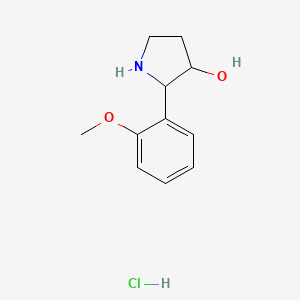

rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis

Description

Chemical Structure and Properties

The compound rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis (CAS: 125710-05-6), features a pyrrolidine ring substituted at the C2 position with a 2-methoxyphenyl group and a hydroxyl group at C3 in a cis stereochemical configuration . It is a hydrochloride salt, enhancing its solubility in polar solvents. Key properties include:

Properties

Molecular Formula |

C11H16ClNO2 |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)pyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11;/h2-5,9,11-13H,6-7H2,1H3;1H |

InChI Key |

KVYIQRHZOPHFEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2C(CCN2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methoxyphenyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxygenated or modified aromatic compounds.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

- Drug Development :

- Chiral Auxiliary :

- Neuropharmacology :

Applications in Organic Synthesis

- Catalytic Reactions :

- Synthesis of Complex Molecules :

Biological Applications

-

Buffering Agent :

- In biological research, rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride is used as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the physiological range (6–8.5). This property is crucial for ensuring optimal conditions for cellular processes during experiments .

Case Studies

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the hydroxyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and analogous pyrrolidine/piperidine derivatives:

Key Structural and Functional Differences

Trifluoromethyl groups (e.g., ) introduce strong electron-withdrawing effects, improving metabolic stability but reducing basicity. Piperidin-2-one () introduces a ketone group, altering hydrogen-bonding capacity compared to pyrrolidin-3-ol.

The discontinued status of the target compound () contrasts with Vernakalant’s commercial success, suggesting differences in efficacy, safety, or synthesis scalability.

Solubility and Stability :

- Hydrochloride salts generally improve aqueous solubility. However, the trifluoromethyl group in may reduce solubility in water despite the salt form.

- The methoxy group in the target compound could increase susceptibility to oxidative metabolism compared to halogenated derivatives.

Research Findings and Limitations

- Synthesis Challenges : Discontinuation of the target compound () may reflect difficulties in stereochemical control during synthesis or purification.

- Biological Activity Data: No direct pharmacological data for the target compound is available in the provided evidence. In contrast, Vernakalant’s antiarrhythmic activity is well-documented .

- Comparative Stability : The trifluoromethyl group in likely enhances stability against enzymatic degradation compared to methoxyphenyl or hydroxyl groups.

Biological Activity

The compound rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications based on diverse studies.

- IUPAC Name : (2S,3S)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride

- CAS Number : 2174002-32-3

- Molecular Formula : C11H16ClNO2

- Molecular Weight : 229.7 g/mol

- Purity : ≥ 95% .

The biological activity of rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of the serotonin receptor family, particularly influencing the 5-HT2C receptor. Activation of this receptor is known to play a significant role in regulating mood and appetite, making it a target for treating disorders such as depression and obesity .

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds similar to rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride exhibit antidepressant-like effects in animal models. These effects are hypothesized to result from enhanced serotonergic signaling .

- Anxiolytic Properties : The modulation of serotonin receptors may also confer anxiolytic effects, providing potential therapeutic benefits for anxiety disorders .

- Neuroprotective Effects : Some studies have suggested that this compound may possess neuroprotective properties, possibly through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrrolidine derivatives:

- Study on Serotonin Receptors : A study published in MDPI explored various pyrrolidine derivatives' interactions with serotonin receptors and found that certain modifications could enhance selectivity and efficacy at the 5-HT2C receptor .

- Animal Model Evaluations : In a series of animal tests for depressive behavior, rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride was administered to rodents. Results indicated significant reductions in despair-like behaviors compared to controls, suggesting its potential as an antidepressant .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (2S,3S)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride |

| CAS Number | 2174002-32-3 |

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.7 g/mol |

| Purity | ≥ 95% |

| Biological Activity | Observed Effects |

|---|---|

| Antidepressant Activity | Significant reduction in despair-like behaviors in animal models |

| Anxiolytic Properties | Potential modulation of anxiety symptoms |

| Neuroprotective Effects | Inhibition of oxidative stress pathways |

Q & A

Q. What are the recommended methods for synthesizing rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis?

The synthesis typically involves chiral resolution techniques to isolate the desired (2R,3R) diastereomer. Key steps include:

- Chiral starting materials : Use of enantiomerically pure precursors to minimize racemization during synthesis .

- Column chromatography : Purification via silica gel chromatography to separate diastereomers, as demonstrated in analogous pyrrolidine derivatives .

- Hydrochloride salt formation : Acidic workup with HCl to stabilize the final product . Critical parameters include reaction temperature control (<0°C during sensitive steps) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the stereochemical configuration of this compound?

Stereochemical validation requires a combination of:

- X-ray crystallography : Definitive proof of absolute configuration, as used for structurally related compounds like vernakalant hydrochloride .

- NMR spectroscopy : Analysis of coupling constants (e.g., ) to verify cis-configuration between the 2-methoxyphenyl and hydroxyl groups .

- Chiral HPLC : Separation using columns like Chiralpak® AD-H to confirm enantiopurity (>99% ee) .

Q. What safety protocols are critical for handling this compound?

Based on safety data sheets for structurally similar pyrrolidine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Carcinogenicity : Classify as a Category 2 carcinogen (suspected human carcinogen) under OSHA guidelines; use fume hoods for weighing .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

Advanced strategies include:

- Dynamic kinetic resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to favor the (2R,3R) configuration .

- Diastereomeric salt formation : Co-crystallize with chiral acids (e.g., L-tartaric acid) to enhance enantioselectivity .

- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR to detect impurities early .

Q. What pharmacological assays are suitable for evaluating its biological activity?

Given its structural similarity to ion channel modulators (e.g., vernakalant):

- In vitro patch-clamp assays : Test blockade of cardiac channels using HEK293 cells expressing hERG .

- Binding affinity studies : Radioligand displacement assays (e.g., -dofetilide binding) to assess specificity .

- Metabolic stability : Incubate with human liver microsomes (HLMs) to measure CYP450-mediated degradation .

Q. How should stability studies be designed for long-term storage?

Follow ICH Q1A guidelines:

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation products .

- HPLC-MS analysis : Monitor hydrolysis of the methoxyphenyl group or pyrrolidine ring oxidation .

- pH stability : Assess solubility and degradation in buffers (pH 1–13) to guide formulation .

Q. What computational methods support mechanistic studies of this compound?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., β-adrenergic receptors) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .

- QM/MM calculations : Evaluate reaction pathways for stereochemical inversion using Gaussian 16 .

Q. How to resolve contradictions in stereochemical data from NMR and X-ray crystallography?

Contradictions may arise due to:

- Solvent effects : NMR coupling constants can vary in polar solvents (e.g., DMSO vs. CDCl₃) .

- Crystal packing artifacts : X-ray structures may show non-biological conformations; validate with solution-state NOESY .

- Dynamic averaging : Use variable-temperature NMR to detect rotational barriers influencing stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.